molecular formula C20H18F3N3O4S2 B2364558 N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide CAS No. 1421455-56-2

N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide

Cat. No. B2364558
CAS RN: 1421455-56-2
M. Wt: 485.5
InChI Key: ARVBSIDTPUHFER-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a versatile moiety in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of similar compounds starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a thiazole ring, which carries nitrogen and sulfur atoms. This makes it a versatile entity in actions and reactions .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • A study by Pişkin, Canpolat, and Öztürk (2020) found that a related benzenesulfonamide derivative exhibits properties useful for photodynamic therapy, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in cancer treatment. This suggests potential applications of similar compounds in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Anticancer Activities

  • Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a pharmaceutical compound, which showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This indicates the broad range of potential biological activities of benzenesulfonamide derivatives in medical research (Küçükgüzel et al., 2013).

Inhibitors of Kynurenine 3-Hydroxylase

  • Research by Röver et al. (1997) identified N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds were effective in vitro and could be useful in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

DNA Binding and Anticancer Activity

  • A study by González-Álvarez et al. (2013) explored the DNA binding and anticancer activity of mixed-ligand copper(II)-sulfonamide complexes. These complexes demonstrated significant antiproliferative activity in human tumor cells, indicating potential applications in cancer treatment (González-Álvarez et al., 2013).

Enzyme Inhibition Properties

  • Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their antioxidant properties and enzyme inhibition potential. These compounds showed moderate inhibition against enzymes related to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Application in Synthesis and Catalysis

  • Familoni (2002) highlighted the potential of benzenesulfonamide as a Directed Metalation Group (DMG) in arylsulfonamides, showing its application in heterocyclic synthesis and catalysis (Familoni, 2002).

Antimicrobial Properties for Textiles

  • Mohamed et al. (2020) designed benzenesulfonamides with azo dyes for dyeing cotton fabrics, which conferred UV protection and antibacterial properties to the textiles (Mohamed et al., 2020).

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Safety and Hazards

The safety and hazards of similar compounds include acute toxicity, eye irritation, respiratory sensitization, skin irritation, and specific target organ toxicity .

Future Directions

The future directions of research on similar compounds could focus on finding new leads, which may later be translated into new drugs . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

N,N-dimethyl-4-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carbonyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4S2/c1-25(2)32(28,29)14-8-6-12(7-9-14)18(27)26-10-13(11-26)30-19-24-17-15(20(21,22)23)4-3-5-16(17)31-19/h3-9,13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVBSIDTPUHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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